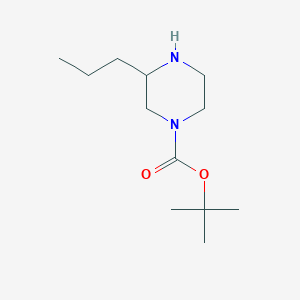

Tert-butyl 3-propylpiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-propylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQYTJHYWCCQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647494 | |

| Record name | tert-Butyl 3-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502649-27-6 | |

| Record name | tert-Butyl 3-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-tert-Butyl 3-propylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic pathways for the enantioselective synthesis of (S)-tert-butyl 3-propylpiperazine-1-carboxylate, a valuable chiral building block in medicinal chemistry. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows.

Introduction

(S)-tert-butyl 3-propylpiperazine-1-carboxylate is a key intermediate in the development of various pharmaceutical agents. Its stereochemically defined structure, featuring a propyl group at the C-3 position of the piperazine ring, is crucial for the targeted biological activity of many drug candidates. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen atom. This guide explores two effective strategies for the synthesis of this compound: Asymmetric Lithiation and Alkylation, and Synthesis from a Chiral Pool Precursor.

Comparative Overview of Synthetic Pathways

| Feature | Pathway 1: Asymmetric Lithiation & Alkylation | Pathway 2: Synthesis from Chiral Pool |

| Starting Material | N-Boc-piperazine | (S)-2-Aminopentanoic acid (or derivative) |

| Key Transformation | Asymmetric deprotonation and alkylation | Diastereoselective cyclization |

| Stereocontrol | Chiral ligand-mediated deprotonation | Inherent chirality of the starting material |

| Advantages | Direct introduction of the propyl group | Well-established methods for chiral precursors |

| Challenges | Requires cryogenic temperatures and air-sensitive reagents | Potentially longer synthetic sequence |

Pathway 1: Asymmetric Lithiation and Alkylation of N-Boc-Piperazine

This pathway relies on the stereoselective deprotonation of the C-2 position of N-Boc-piperazine using a chiral ligand-organolithium base complex, followed by quenching with an electrophile to introduce the propyl group.

Experimental Protocol

Step 1: Asymmetric Lithiation and Alkylation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of (-)-sparteine (1.2 equivalents) in anhydrous diethyl ether (Et2O) under a nitrogen atmosphere. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Addition of s-BuLi: sec-Butyllithium (s-BuLi, 1.1 equivalents, as a solution in cyclohexane) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The mixture is stirred for 30 minutes.

-

Addition of N-Boc-piperazine: A pre-cooled (-78 °C) solution of N-Boc-piperazine (1.0 equivalent) in anhydrous Et2O is added slowly to the reaction mixture. The resulting solution is stirred at -78 °C for 1 hour.

-

Alkylation: 1-Iodopropane (1.5 equivalents) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 4 hours.

-

Quenching and Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with Et2O (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-tert-butyl 3-propylpiperazine-1-carboxylate.

Quantitative Data

| Step | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | (S)-tert-butyl 3-propylpiperazine-1-carboxylate | 75-85 | >95 |

Note: The presented data is based on typical yields and selectivities reported for similar asymmetric lithiation/alkylation reactions of N-Boc protected heterocycles.

Workflow Diagram

Caption: Asymmetric synthesis of the target compound via lithiation.

Pathway 2: Synthesis from a Chiral Pool Precursor

This pathway utilizes a readily available chiral starting material, (S)-2-aminopentanoic acid, to construct the chiral piperazine ring.

Experimental Protocol

Step 1: Reduction of (S)-2-Aminopentanoic Acid to (S)-2-Amino-1-pentanol

-

Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH4, 2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of (S)-2-aminopentanoic acid (1.0 equivalent) in anhydrous THF is added dropwise.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then refluxed for 4 hours.

-

Work-up: The reaction is cooled to 0 °C and quenched by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then water again. The resulting precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give (S)-2-amino-1-pentanol.

Step 2: N-Protection of (S)-2-Amino-1-pentanol

-

Reaction Setup: To a solution of (S)-2-amino-1-pentanol (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM) at 0 °C, di-tert-butyl dicarbonate (Boc2O, 1.1 equivalents) is added portionwise.

-

Reaction: The reaction mixture is stirred at room temperature for 12 hours.

-

Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give tert-butyl ((S)-1-hydroxypentan-2-yl)carbamate.

Step 3: Mesylation of the Hydroxyl Group

-

Reaction Setup: To a solution of tert-butyl ((S)-1-hydroxypentan-2-yl)carbamate (1.0 equivalent) and triethylamine (1.5 equivalents) in DCM at 0 °C, methanesulfonyl chloride (1.2 equivalents) is added dropwise.

-

Reaction: The mixture is stirred at 0 °C for 2 hours.

-

Work-up: The reaction is quenched with water, and the organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give (S)-2-((tert-butoxycarbonyl)amino)pentyl methanesulfonate.

Step 4: Cyclization to form the Piperazine Ring

-

Reaction Setup: A solution of (S)-2-((tert-butoxycarbonyl)amino)pentyl methanesulfonate (1.0 equivalent) and benzylamine (2.0 equivalents) in acetonitrile is heated at reflux for 24 hours.

-

Work-up: The solvent is evaporated, and the residue is dissolved in ethyl acetate and washed with water. The organic layer is dried and concentrated.

-

Deprotection and Cyclization: The crude intermediate is dissolved in methanol, and palladium on carbon (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere. The catalyst is filtered off, and the solvent is evaporated. The residue is then treated with Boc2O as described in Step 2 to afford (S)-tert-butyl 3-propylpiperazine-1-carboxylate.

-

Purification: The final product is purified by flash column chromatography.

Quantitative Data

| Step | Product | Yield (%) |

| 1 | (S)-2-Amino-1-pentanol | 85-95 |

| 2 | tert-Butyl ((S)-1-hydroxypentan-2-yl)carbamate | 90-98 |

| 3 | (S)-2-((tert-butoxycarbonyl)amino)pentyl methanesulfonate | 90-97 |

| 4 | (S)-tert-butyl 3-propylpiperazine-1-carboxylate | 60-70 (over 2 steps) |

Note: The presented data is based on typical yields for these types of transformations.

Workflow Diagram

Caption: Synthesis from a chiral amino acid precursor.

Conclusion

Both presented pathways offer viable routes for the synthesis of (S)-tert-butyl 3-propylpiperazine-1-carboxylate. The choice of pathway will depend on the specific requirements of the research or development project, including the availability of starting materials, equipment, and the desired scale of the synthesis. Pathway 1 offers a more direct route with excellent stereocontrol, while Pathway 2 utilizes a more traditional approach starting from a readily available chiral building block. The detailed protocols and data provided in this guide are intended to assist researchers in the successful synthesis of this important chiral intermediate.

An In-depth Technical Guide to tert-Butyl 3-Propylpiperazine-1-carboxylate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of tert-butyl 3-propylpiperazine-1-carboxylate, a key building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors who require detailed technical information for their work.

Chemical Structure and Identifiers

This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The structure features a tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom and a propyl group at the 3-position of the piperazine ring. This monosubstitution allows for selective functionalization at the second nitrogen atom, making it a versatile intermediate in the synthesis of complex molecules.[1]

The structural information and chemical identifiers for the (S)-enantiomer of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (3S)-tert-butyl 3-propylpiperazine-1-carboxylate |

| CAS Number | 928025-58-5[1] |

| Molecular Formula | C₁₂H₂₄N₂O₂[1] |

| Molecular Weight | 228.33 g/mol [1] |

| InChI | 1S/C12H24N2O2/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 |

| InChIKey | UTQYTJHYWCCQIJ-JTQLQIEISA-N |

| SMILES | CCC[C@H]1CN(CCN1)C(=O)OC(C)(C)C |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. The available data for the (S)-enantiomer is presented below.

| Property | Value |

| Physical Form | Liquid |

| Boiling Point | 303.9 °C at 760 mmHg[2] |

| Density | 0.972 g/cm³[3] |

| Storage Temperature | 2-8 °C, under inert gas[2][3] |

Synthesis and Experimental Protocols

The synthesis of N-Boc protected piperazines is a well-established process in organic chemistry.[4][5] A common method involves the selective mono-protection of the piperazine ring with di-tert-butyl dicarbonate (Boc₂O). For 3-substituted piperazines, a multi-step synthesis starting from an appropriate precursor is typically required.

While a specific protocol for this compound is not detailed in the available literature, a representative synthesis for a similar compound, 1-(tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate, provides a relevant experimental workflow.[2] This synthesis involves the initial preparation of a substituted piperazine core followed by the introduction of the Boc protecting group.

Representative Synthetic Protocol (Adapted for N-Boc-3-propylpiperazine):

A plausible synthetic route could start from a suitable amino acid precursor, which is then converted to a 1,2-diamine. Cyclization of the diamine would form the piperazine ring, which can then be selectively protected with a Boc group.

Step 1: Formation of the Piperazine Ring

A common method to form substituted piperazine rings is through the cyclization of a corresponding N-substituted-N'-(2-hydroxyethyl)ethylenediamine. For the synthesis of a 3-propylpiperazine, one could envision starting from a chiral precursor to introduce the propyl group stereoselectively.

Step 2: Boc Protection

The resulting 2-propylpiperazine is then protected with di-tert-butyl dicarbonate to yield this compound.

Experimental Details for Boc Protection (General Procedure):

-

Dissolve 2-propylpiperazine (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Spectral Data

While specific spectral data for this compound is not publicly available, data for closely related compounds such as tert-butyl piperazine-1-carboxylate and tert-butyl 3-methylpiperazine-1-carboxylate can provide an indication of the expected spectral characteristics.[6][7]

Expected ¹H NMR (CDCl₃) Spectral Features:

-

~3.8-3.0 ppm: Multiplets corresponding to the protons on the piperazine ring.

-

~2.8-2.5 ppm: Multiplets for the remaining piperazine ring protons.

-

1.46 ppm: A singlet for the nine protons of the tert-butyl group.

-

~1.6-1.2 ppm: Multiplets for the methylene protons of the propyl group.

-

~0.9 ppm: A triplet for the methyl protons of the propyl group.

Expected ¹³C NMR (CDCl₃) Spectral Features:

-

~155 ppm: Carbonyl carbon of the Boc group.

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

~55-40 ppm: Carbons of the piperazine ring.

-

~35 ppm, ~20 ppm, ~14 ppm: Carbons of the propyl group.

-

~28 ppm: Methyl carbons of the tert-butyl group.

Expected Mass Spectrometry (EI) Features:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (228.33).

-

Major Fragments: A prominent peak at m/z 57 corresponding to the tert-butyl cation, and other fragments resulting from the loss of the Boc group and fragmentation of the piperazine ring.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting various receptors and enzymes. The presence of the Boc protecting group allows for the selective elaboration of the piperazine core, enabling the synthesis of diverse libraries of compounds for drug discovery.

The introduction of a propyl group at the 3-position can influence the pharmacokinetic and pharmacodynamic properties of the final molecule, potentially improving its potency, selectivity, or metabolic stability. This makes this compound a valuable intermediate for the development of novel therapeutics.[2]

Logical Relationships

The following diagram illustrates the logical flow of information related to this compound, from its fundamental chemical identity to its application in research.

Caption: Logical flow of information for this compound.

References

- 1. (S)-tert-Butyl 3-propylpiperazine-1-carboxylate [myskinrecipes.com]

- 2. connectjournals.com [connectjournals.com]

- 3. (S)-1-BOC-3-PROPYLPIPERAZINE | 928025-58-5 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl 3-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 2756810 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Tert-butyl piperazine-1-carboxylate: A Technical Guide

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the spectroscopic data (NMR, MS, IR) and the methodologies for their acquisition for Tert-butyl piperazine-1-carboxylate.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for Tert-butyl piperazine-1-carboxylate.

Table 1: ¹H NMR Spectroscopic Data[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.60–3.63 | Triplet | 4H | 4.9 | -CH₂- (Piperazine ring, positions 2, 6) |

| 3.37–3.40 | Triplet | 4H | 4.9 | -CH₂- (Piperazine ring, positions 3, 5) |

| 1.76 | Broad Singlet | 1H | - | -NH |

| 1.44 | Singlet | 9H | - | -C(CH₃)₃ (Boc group) |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data[1]

| Chemical Shift (δ) ppm | Assignment |

| 154.77 | C=O (Boc group) |

| 80.11 | -C(CH₃)₃ (Boc group) |

| 50.79 | -CH₂- (Piperazine ring, positions 2, 6) |

| 43.51 | -CH₂- (Piperazine ring, positions 3, 5) |

| 28.45 | -C(CH₃)₃ (Boc group) |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: Mass Spectrometry Data[1]

| m/z (Mass-to-Charge Ratio) | Ion Type |

| 187.1459 | [M+H]⁺ |

Ionization Method: Electrospray Ionization (ESI)

Table 4: Infrared (IR) Spectroscopy Data[1]

| Wavenumber (cm⁻¹) | Assignment |

| 2979 | C-H stretch (alkane) |

| 1688 | C=O stretch (carbamate) |

| 1418 | C-H bend (alkane) |

| 1366 | C-H bend (tert-butyl) |

| 1244 | C-N stretch |

| 1159 | C-O stretch |

| 870 | N-H bend |

Sample Preparation: KBr pellet

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials:

-

Tert-butyl piperazine-1-carboxylate

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Instrumentation:

-

400 MHz NMR Spectrometer (e.g., Bruker or Jeol)[1]

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-25 mg of Tert-butyl piperazine-1-carboxylate.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Gently vortex the vial to ensure complete dissolution.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity and obtain sharp peaks.

-

Tune and match the probe for both ¹H and ¹³C nuclei.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

-

Set the spectral width to approximately 16 ppm.

-

Use an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds.

-

Accumulate 16-64 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled single-pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

Use an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.

-

Accumulate 1024-4096 scans due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the molecular formula.

Materials:

-

Tert-butyl piperazine-1-carboxylate

-

HPLC-grade methanol or acetonitrile

-

Formic acid (optional, for enhancing ionization)

Instrumentation:

-

Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Agilent LCMS with Quadrupole Time of Flight)[1]

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in HPLC-grade methanol or acetonitrile.

-

A small amount of formic acid (e.g., 0.1%) can be added to the solution to promote protonation and enhance the [M+H]⁺ ion signal.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer pressure, drying gas flow rate, and temperature) to optimal values for the compound.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Compare the measured m/z value with the calculated exact mass of the protonated molecule to confirm the elemental composition.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

Tert-butyl piperazine-1-carboxylate

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer FTIR spectrophotometer)[1]

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

References

The Multifaceted Biological Activities of Novel Piperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4, is a well-established "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility and lipophilicity, as well as its capacity to serve as a versatile linker, have made it a cornerstone in the design of a vast array of therapeutic agents.[1] In recent years, the exploration of novel piperazine derivatives has yielded a plethora of compounds with significant biological activities across various therapeutic areas. This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel piperazine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity of Piperazine Derivatives

Arylpiperazine derivatives have emerged as a particularly promising class of anticancer agents, demonstrating cytotoxic effects against a wide range of cancer cell lines.[1] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest, often through the modulation of key signaling pathways implicated in cancer progression.[1]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of novel piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. The following tables summarize the in vitro cytotoxic activities of selected recently developed piperazine derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of Vindoline-Piperazine Conjugates [2][3]

| Compound ID | Cancer Cell Line | Cancer Type | GI50 (µM) |

| 23 | MDA-MB-468 | Breast Cancer | 1.00 |

| 25 | HOP-92 | Non-Small Cell Lung Cancer | 1.35 |

| 20 | - | Non-tumor CHO cells (IC50) | 2.54 |

| 23 | - | Non-tumor CHO cells (IC50) | 10.8 |

| 25 | - | Non-tumor CHO cells (IC50) | 6.64 |

Table 2: Anticancer Activity of a Novel Piperazine Amide Derivative [4]

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) |

| 3 | MDA-MB-231 | Breast Cancer | 11.3 |

Table 3: Anticancer Activity of Alepterolic Acid-Piperazine Derivatives [5]

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) |

| 3n | MDA-MB-231 | Triple-Negative Breast Cancer | 5.55 ± 0.56 |

| 3f | HepG2 | Hepatoma | > 30 |

| 3g | A549 | Lung Cancer | > 30 |

| 3k | MCF7 | Estrogen Receptor-Positive Breast Cancer | > 30 |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]

Materials:

-

Piperazine derivative stock solution (in DMSO)

-

Complete cell culture medium

-

96-well microtiter plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]

-

Compound Treatment: Prepare serial dilutions of the piperazine derivative in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).[7][8]

-

Incubation: Incubate the plate for 24, 48, or 72 hours.[8]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.[6]

Visualization: Anticancer Experimental Workflow

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Antimicrobial Activity of Piperazine Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[9][10]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of piperazine derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[11]

Table 4: Antibacterial Activity of N,N′-Bis(1,3,4-thiadiazole) Piperazine Derivatives [10]

| Compound ID | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) |

| 4 | 16 | >256 | >256 |

| 6c | 16 | >256 | 8 |

| 6d | 16 | 16 | >256 |

| 7b | >256 | 16 | >256 |

| Gentamycin | <8 | <8 | <8 |

Table 5: Antimicrobial Activity of a Hybrid Bis-cyanoacrylamide-based-piperazine [12]

| Microorganism | MIC (mg/mL) |

| S. aureus ATCC 29213 | 5 |

| E. faecalis ATCC 29212 | 10 |

| E. coli ATCC 25922 | 20 |

| P. aeruginosa ATCC 27853 | 40 |

| K. pneumoniae ATCC 700603 | 40 |

| C. albicans | >40 |

| A. niger | >40 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[10]

Materials:

-

Piperazine derivative stock solution (in DMSO)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial or fungal inoculum (standardized to 0.5 McFarland)

-

Positive control (standard antibiotic, e.g., Gentamicin)

-

Negative control (broth only)

-

Growth control (broth with inoculum)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the piperazine derivatives in MHB in a 96-well plate.[10]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.[11]

-

Inoculation: Inoculate each well containing the diluted compound with the microbial suspension.[6]

-

Controls: Include a positive control (microorganism in broth with a standard antibiotic), a growth control (microorganism in broth without any compound), and a negative control (broth only) on each plate.[11]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[6][11]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Visualization: Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity of Piperazine Derivatives

Several novel piperazine derivatives have demonstrated significant anti-inflammatory properties in preclinical models. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), or the suppression of pro-inflammatory cytokines.[13][14]

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the acute anti-inflammatory activity of new compounds.[15][16]

Table 6: Anti-inflammatory Activity of Benzhydrylpiperazine Derivatives in Carrageenan-Induced Paw Edema Model [13]

| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) at 5h |

| 9d | 10 | 55.78 |

| 9g | 10 | 48.32 |

| Indomethacin | 10 | 59.09 |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay measures the ability of a compound to reduce acute inflammation induced by carrageenan injection.[17][18]

Animals:

-

Wistar rats (150-200 g)

Materials:

-

Piperazine derivative suspension (e.g., in 1% w/v PVP in saline)

-

Carrageenan solution (1% w/v in sterile saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Grouping: Divide the animals into groups: a control group, a standard drug group, and test groups for different doses of the piperazine derivative.

-

Compound Administration: Administer the piperazine derivative or the standard drug orally (p.o.) to the respective groups. The control group receives the vehicle only.[17]

-

Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16][17]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[16][17]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Visualization: Anti-inflammatory Assay Workflow

Caption: Workflow for the carrageenan-induced paw edema assay.

Neurological Activity of Piperazine Derivatives

The piperazine scaffold is a key component of many centrally acting drugs, and novel derivatives continue to be explored for their potential in treating neurological disorders.[19] Their activities often stem from interactions with various neurotransmitter receptors and enzymes.

Quantitative Data: Receptor Binding and Enzyme Inhibition

The potency of piperazine derivatives in the central nervous system is often characterized by their binding affinity (Ki) to specific receptors or their inhibitory activity (IC50) against key enzymes.

Table 7: Dopamine Receptor Binding Affinity of N-Arylpiperazine Derivatives [20]

| Compound ID | D₂ Receptor Ki (µM) | D₃ Receptor Ki (µM) |

| 5a | 0.21 | 0.15 |

| 5b | 0.89 | 0.43 |

| 5c | 0.45 | 0.23 |

| 5d | 0.33 | 0.18 |

| 5e | 0.19 | 0.11 |

| 5f | 0.28 | 0.14 |

Table 8: Acetylcholinesterase (AChE) Inhibitory Activity of Phthalimide-Piperazine Derivatives [21]

| Compound ID | AChE IC50 (µM) |

| 4a | 35.14 ± 2.11 |

| 4b | 16.42 ± 1.07 |

| 4c | 22.86 ± 1.54 |

| 4d | 63.03 ± 4.06 |

| 4e | 51.27 ± 3.19 |

| Donepezil | 0.41 ± 0.09 |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's method is a colorimetric assay used to measure AChE activity and screen for its inhibitors.[21][22]

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Piperazine derivative stock solution (in DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the piperazine derivative at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes).

-

Reaction Initiation: Initiate the reaction by adding the ATCI substrate to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader in kinetic mode.[22]

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Visualization: AChE Inhibition Signaling Pathway

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by piperazine derivatives.

Conclusion

The piperazine scaffold continues to be a highly fruitful area of research in medicinal chemistry, yielding novel derivatives with potent and diverse biological activities. This technical guide has provided a consolidated overview of recent findings in the anticancer, antimicrobial, anti-inflammatory, and neurological applications of these compounds. The presented quantitative data, detailed experimental protocols, and clear visualizations of workflows and pathways are intended to serve as a valuable resource for professionals in the field of drug discovery and development, facilitating the advancement of new and effective therapeutic agents based on the versatile piperazine core.

References

- 1. jddtonline.info [jddtonline.info]

- 2. mdpi.com [mdpi.com]

- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and antimicrobial evaluation of a new hybrid bis-cyanoacrylamide-based-piperazine containing sulphamethoxazole moiety against rheumatoid arthritis-associated pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. inotiv.com [inotiv.com]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 20. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. attogene.com [attogene.com]

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued scaffold in medicinal chemistry.[1][2][3] Often referred to as a "privileged scaffold," its unique combination of physicochemical and structural properties allows it to bind to a wide array of biological targets, making it a frequent component in drugs spanning numerous therapeutic areas.[2][3][4] This versatile structure is found in blockbuster drugs treating conditions from cancer and psychosis to viral infections and cardiovascular disease.[1][5][6]

The strategic incorporation of a piperazine moiety into a drug candidate can significantly enhance its pharmacological profile. The two nitrogen atoms provide a large polar surface area and can act as hydrogen bond acceptors or be protonated under physiological conditions, which often improves aqueous solubility, oral bioavailability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7][8][9] Furthermore, the piperazine ring serves as a conformationally flexible yet structurally robust linker, capable of optimally orienting different pharmacophoric groups for interaction with a target macromolecule.[2][10] This guide provides a comprehensive technical overview of the piperazine scaffold's role in drug design, covering its synthesis, biological activities, and key therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.

Core Physicochemical Properties and Synthetic Strategies

The utility of the piperazine scaffold stems from its tunable properties. The basicity (pKa values of ~5.35 and 9.73) and lipophilicity can be readily modified through substitution at one or both nitrogen atoms.[11] This allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[2][10]

Common Synthetic Methodologies:

The synthesis of piperazine-containing molecules is well-established, with several robust methods available for creating N-substituted derivatives. Key strategies include:

-

N-Arylation: The most common methods for attaching aryl groups to a piperazine nitrogen are palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions. For electron-deficient (hetero)arenes, direct aromatic nucleophilic substitution (SNAr) is also highly effective.[1]

-

N-Alkylation: This is typically achieved through nucleophilic substitution on alkyl halides or sulfonates.[1]

-

Reductive Amination: The reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent is a powerful method for forming N-alkyl bonds.[1]

-

Amide Coupling: Acyl chlorides or activated carboxylic acids can be coupled with a piperazine nitrogen to form stable amide bonds, a common feature in many drugs.

Recent advances have also focused on the C-H functionalization of the piperazine ring itself, allowing for the creation of more complex and structurally diverse derivatives beyond simple N-substitution.[5]

Therapeutic Applications and Key Drug Examples

The piperazine scaffold is a component of drugs across a vast range of therapeutic classes, including oncology, psychiatry, virology, and cardiology.[1][12][13]

Case Study: Imatinib (Gleevec) in Oncology

Imatinib, a 2-phenylaminopyrimidine derivative containing a key N-methylpiperazine moiety, revolutionized the treatment of Chronic Myeloid Leukemia (CML).[14] It functions as a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the constitutively active oncoprotein that drives CML.[3][13][14]

Mechanism of Action: In CML, the Philadelphia chromosome translocation creates the BCR-ABL fusion gene.[3][15] The resulting protein is a continuously active tyrosine kinase that phosphorylates numerous downstream substrates, activating signaling pathways—such as RAS/MAPK and PI3K/AKT—that lead to uncontrolled cell proliferation and inhibition of apoptosis.[3][16] Imatinib binds to the ATP-binding pocket of the BCR-ABL kinase domain, stabilizing the inactive conformation of the enzyme.[8][13] This competitive inhibition prevents ATP from binding, thereby blocking the phosphorylation of downstream substrates and shutting down the oncogenic signaling cascade.[13][17]

Below is a diagram illustrating the BCR-ABL signaling pathway and the inhibitory action of Imatinib.

Quantitative Data Summary

The efficacy of piperazine-containing drugs is quantified by metrics such as the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50). Lower values denote higher potency.

Table 1: In Vitro Activity of Imatinib Against Various Cell Lines

| Cell Line | Cancer Type | Target Kinase | IC50 / GI50 (µM) | Reference(s) |

|---|---|---|---|---|

| K562 | Chronic Myeloid Leukemia (CML) | BCR-ABL | <0.2 | [6] |

| K562/DOX | Imatinib-Resistant CML | BCR-ABL | 6.65 | [6] |

| TM3 | Normal Leydig Cells | c-KIT/PDGFR | 6.42 | [6] |

| HGnF | Normal Gingival Fibroblasts | - | 22.97 (48h) |[6] |

Table 2: In Vitro Anticancer Activity of Other Piperazine Derivatives

| Compound Type | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference(s) |

|---|---|---|---|---|

| Vindoline-Piperazine Conjugate (Cmpd 23) | MDA-MB-468 | Breast Cancer | 1.00 | [18] |

| Vindoline-Piperazine Conjugate (Cmpd 25) | HOP-92 | Non-Small Cell Lung Cancer | 1.35 | [18] |

| Chromen-4-one Derivative (Cmpd 9) | Hela | Cervical Cancer | 1.02 | [11] |

| Chromen-4-one Derivative (Cmpd 9) | SMMC-7721 | Liver Cancer | 1.33 | [11] |

| Phenanthridinylpiperazine Hybrid (Cmpd 51) | THP1 | Acute Monocytic Leukemia | 9.73 | [19] |

| Triazole-Piperazine Hybrid (Cmpd 58) | - | - | 1.92 |[19] |

Experimental Protocols

Detailed and reproducible protocols are critical for drug discovery and development. The following sections provide methodologies for the synthesis and biological evaluation of piperazine-based compounds, using Imatinib as a representative example.

Protocol 1: Representative Synthesis of an Imatinib Derivative

This protocol outlines a general three-step synthesis for creating Imatinib analogues, adapted from published procedures.[5][10]

Step 1: Synthesis of N-(3-Bromo-4-methylphenyl)-4-(chloromethyl)benzamide

-

Dissolve 3-bromo-4-methylaniline (1.0 mmol) in dry dichloromethane (DCM, 4 mL) in a two-necked round-bottom flask under an inert nitrogen atmosphere and cool to 0°C.

-

Add potassium carbonate (K2CO3, 1.0 mmol) to the mixture and stir.

-

In a separate flask, dissolve 4-chloromethylbenzoyl chloride (1.0 mmol) in dry DCM (4 mL).

-

Add the acid chloride solution dropwise to the aniline mixture at 0°C.

-

Allow the reaction to stir and warm to room temperature. Monitor completion by TLC.

-

Upon completion, quench the reaction with water, extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the intermediate benzamide.

Step 2: Substitution with N-methylpiperazine

-

Dissolve the benzamide intermediate from Step 1 (1.0 mmol) in a suitable solvent like acetonitrile.

-

Add N-methylpiperazine (1.2 mmol) and a base such as K2CO3 (2.0 mmol).

-

Heat the reaction mixture under reflux and monitor by TLC.

-

After completion, cool the mixture, filter, and concentrate the filtrate. Purify the crude product by column chromatography (silica gel) to obtain the piperazine-containing intermediate.

Step 3: Buchwald-Hartwig Amination to Yield Final Product

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the intermediate from Step 2 (1.0 equiv), the desired aminopyrimidine/pyridine (1.0 equiv), potassium tert-butoxide (1.4 equiv), a palladium catalyst like Pd2(dba)3 (0.04 equiv), and a ligand such as XPhos (0.08 equiv).

-

Add dry toluene or dioxane as the solvent.

-

Heat the mixture at 80-110°C until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with a solvent like ethyl acetate, and filter through Celite.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Purify the final compound by column chromatography to yield the Imatinib analogue.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][10][20]

-

Cell Seeding: Seed cancer cells (e.g., K562) into a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperazine test compound (e.g., from 0.1 to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and positive control wells.

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the supernatant and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine a compound's ability to inhibit a specific target kinase, such as BCR-ABL.[21][22]

-

Reaction Setup: In a 96-well plate, prepare a kinase reaction mixture containing a reaction buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2), the purified target kinase (e.g., recombinant BCR-ABL), and a specific peptide substrate.

-

Inhibitor Addition: Add the piperazine test compound at various concentrations to the wells. Include a no-inhibitor control (for 100% activity) and a no-enzyme control (for background).

-

Initiation of Reaction: Start the kinase reaction by adding ATP. For competitive inhibitors, it is crucial to use an ATP concentration at or near the Km value for the specific kinase to obtain comparable IC50 values.[21]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the kinase activity. Common detection methods include:

-

Radiometric Assay: Use [γ-32P]-ATP and measure the incorporation of the radioactive phosphate into the substrate.[21]

-

Luminescence-Based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is directly proportional to kinase activity. This method first depletes remaining ATP, then converts the generated ADP back to ATP, which is used to drive a luciferase-luciferin reaction.[22]

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Drug Discovery Workflow and Logical Relationships

The discovery of novel piperazine-based drugs follows a structured workflow, from initial design to preclinical evaluation. The Structure-Activity Relationship (SAR) is a key logical concept within this process, where systematic modifications to the piperazine scaffold and its substituents are made to optimize potency and selectivity.

The diagram below illustrates a typical workflow for the discovery and evaluation of piperazine-based kinase inhibitors.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ClinPGx [clinpgx.org]

- 4. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 5. Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 10. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 20. benchchem.com [benchchem.com]

- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bmglabtech.com [bmglabtech.com]

The Strategic Application of Tert-butyl 3-propylpiperazine-1-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous approved therapeutic agents. Among the vast array of piperazine-based building blocks, tert-butyl 3-propylpiperazine-1-carboxylate emerges as a strategic asset for crafting novel drug candidates with tailored pharmacological profiles. This technical guide elucidates the synthetic utility, potential applications, and strategic considerations for employing this chiral building block in drug discovery campaigns. While specific, publicly documented examples of its incorporation into late-stage clinical candidates are limited, its structural attributes allow for a clear extrapolation of its potential, based on the well-established roles of analogous 3-substituted piperazine derivatives. This document provides a framework for its application, including a plausible synthetic protocol, illustrative applications in targeting various disease states, and a conceptual workflow for its integration into discovery projects.

Introduction: The Value Proposition of a Substituted Piperazine

The piperazine ring is a privileged scaffold in drug design due to its unique physicochemical properties. Its two nitrogen atoms—one typically acylated or otherwise functionalized, the other often basic—allow for fine-tuning of a molecule's polarity, basicity (pKa), and solubility. The introduction of a tert-butoxycarbonyl (Boc) group at the N1 position renders the N4 nitrogen available for a variety of coupling reactions, making it a versatile handle for molecular elaboration.

This compound offers two key additional features:

-

Chirality: The stereocenter at the 3-position allows for enantioselective interactions with biological targets, which can be critical for achieving potency and reducing off-target effects.

-

A Non-polar Appendage: The propyl group provides a simple, non-polar chain that can be used to probe hydrophobic pockets within a target protein's binding site, potentially enhancing binding affinity and selectivity.

This combination of features makes it a valuable building block for generating libraries of compounds aimed at a wide range of biological targets, from G-protein coupled receptors (GPCRs) to enzymes and ion channels.

Synthesis and Chemical Properties

A robust synthetic route is crucial for the utility of any building block. While a specific, published synthesis for this compound is not readily found in peer-reviewed literature, a plausible and efficient synthesis can be extrapolated from established methods for creating 3-alkylpiperazines. The following protocol is a representative example.

Experimental Protocol: Synthesis of (S)-tert-butyl 3-propylpiperazine-1-carboxylate

Objective: To synthesize (S)-tert-butyl 3-propylpiperazine-1-carboxylate from commercially available (S)-N-Boc-2,3-diaminopropionic acid.

Materials:

-

(S)-N-Boc-2,3-diaminopropionic acid

-

Butyraldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, flash chromatography system)

Procedure:

-

Reductive Amination: To a solution of (S)-N-Boc-2,3-diaminopropionic acid (1.0 eq) in DCE, add butyraldehyde (1.1 eq). Stir the mixture at room temperature for 1 hour.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Cyclization and Protection: The crude intermediate is then cyclized and protected in a subsequent step. This can often be achieved under conditions that facilitate the formation of the piperazine ring, followed by protection of the second nitrogen atom with a Boc group using (Boc)₂O.

-

Purification: The final product is purified by flash column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes to yield the title compound as a clear oil or a white solid.

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery: Learning from Analogs

The true potential of this compound is best understood by examining the roles of similar building blocks in successful drug discovery programs. The piperazine core is prevalent in drugs targeting the central nervous system (CNS), as well as in antiviral and anticancer agents.

Probing Hydrophobic Pockets in GPCRs

Many GPCRs, particularly those for neurotransmitters, possess binding sites that can accommodate small alkyl groups. The 3-propyl group of the title building block is ideally suited for exploring such pockets. For instance, in the development of antagonists for the histamine H3 receptor, a known target for cognitive disorders, alkyl-substituted piperazines have been extensively explored.

The following table presents data for a series of histamine H3 receptor antagonists with varying substituents on the piperazine ring. While not containing a 3-propyl group, this data illustrates how modifications to the piperazine core can significantly impact binding affinity.

| Compound | Piperazine Substituent | Binding Affinity (Ki, nM) at hH3R |

| A | 4-pyridyl | 120 |

| B | 4-pyridyl (with additional modification) | 16.0 |

This data is illustrative and derived from studies on related phenoxyalkyl piperazine derivatives.

A research program utilizing this compound would systematically explore how the 3-propyl group, in combination with various substituents at the N4 position, influences potency and selectivity for the target receptor.

A Generic Drug Discovery Workflow

The integration of a building block like this compound into a drug discovery campaign follows a structured workflow. This process is designed to rapidly generate and evaluate new chemical entities.

Example Signaling Pathway: Modulation of Dopamine Receptors

Piperazine-containing molecules have famously been used to modulate dopamine signaling, a pathway critical in psychiatric disorders. For example, the atypical antipsychotic aripiprazole contains a piperazine moiety and acts as a partial agonist at the dopamine D2 receptor. A drug candidate built from this compound could potentially interact with this or related receptors.

The diagram below illustrates a simplified dopamine signaling pathway that could be targeted by a novel agent.

In this pathway, the binding of dopamine to the D2 receptor activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP). A novel drug derived from our building block could be designed to act as an antagonist, partial agonist, or biased agonist at this receptor, thereby modulating the downstream cellular response.

Conclusion and Future Outlook

This compound represents a valuable, if under-documented, tool in the medicinal chemist's arsenal. Its combination of a versatile piperazine core, a chiral center, and a hydrophobic propyl group provides a ready-made solution for probing the structure-activity relationships of a wide variety of biological targets. While this guide has used analogous structures to illustrate its potential, the principles outlined are directly applicable to this specific building block.

Future work in this area could involve the synthesis and screening of a focused library of compounds derived from this compound against a panel of CNS targets. The publication of such studies would undoubtedly cement the value of this building block and pave the way for its use in the development of the next generation of therapeutics. As the demand for novel chemical matter continues to grow, the strategic application of well-designed building blocks like this compound will be more critical than ever.

A Comprehensive Technical Guide to the Physical and Chemical Properties of N-Boc Protected Piperazines

For Researchers, Scientists, and Drug Development Professionals

N-Boc-piperazine, also known as tert-butyl 1-piperazinecarboxylate, is a cornerstone building block in modern medicinal chemistry and organic synthesis.[1][2] Its unique structure, featuring a piperazine ring with one nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group, offers a versatile platform for the synthesis of complex molecules, particularly in the development of novel therapeutics.[1][3] This mono-protection strategy allows for selective functionalization at the free secondary amine, making N-Boc-piperazine an invaluable intermediate for creating diverse molecular architectures.[2][3] This guide provides an in-depth exploration of its physicochemical properties, reactivity, and key experimental protocols.

Physicochemical Properties

Understanding the physical and chemical characteristics of N-Boc-piperazine is fundamental to its application in synthesis.[3] It is typically a white to off-white or light yellow waxy solid or crystalline powder that is stable under standard conditions.[3][4][5][6]

General Properties

| Property | Value | References |

| CAS Number | 57260-71-6 | [2][3][4] |

| Molecular Formula | C₉H₁₈N₂O₂ | [3][4][7][8] |

| Molecular Weight | 186.25 g/mol | [3][4][5][6][8] |

| Appearance | White to light yellow crystalline powder/waxy solid | [2][3][4][6][9] |

| Density | 1.03 g/cm³ | [3][4][5] |

| Refractive Index | 1.467 | [4] |

| Topological Polar Surface Area | 41.6 Ų | [8] |

Thermal Properties

| Property | Value | References |

| Melting Point | 43-49 °C | [3][4][5][6][10] |

| Boiling Point | 258 °C at 760 mmHg | [3][4][5] |

| Flash Point | 109.8 °C | [3][4] |

Solubility and Acidity

N-Boc-piperazine is soluble in common organic solvents such as dichloromethane, methanol, ethanol, ethyl acetate, and DMSO.[3][6][7][10][11] While some sources indicate solubility in water, it is generally considered less soluble in aqueous solutions compared to organic solvents.[7][10][11][12]

| Property | Value | References |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate, DMSO, and water. | [3][6][7][10][11] |

| pKa | ~8.45 (Predicted for the conjugate acid of the free amine) | [1][12][13] |

The presence of the electron-withdrawing Boc group reduces the basicity of the free secondary amine compared to piperazine itself, which has a second protonation pKa of approximately 5.35.[1][14]

Chemical Properties and Reactivity

The synthetic utility of N-Boc-piperazine arises from the orthogonal reactivity of its two nitrogen atoms. The Boc-protected nitrogen is unreactive under many conditions, allowing for selective chemistry at the free secondary amine.[3] Subsequently, the Boc group can be easily removed under acidic conditions to allow for further functionalization.[3][7]

Reactivity of the Free Secondary Amine

The free secondary amine is nucleophilic and participates in a wide range of synthetic transformations.[1]

-

N-Acylation: Reacts readily with activated carbonyl compounds like acyl chlorides and anhydrides to form amides.[1]

-

N-Alkylation: Undergoes alkylation with alkyl halides to introduce alkyl substituents.[1]

-

N-Arylation: Participates in cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides to form N-arylpiperazines.[4][11][15][16]

-

Reductive Amination: Reacts with aldehydes and ketones in the presence of a reducing agent to form N-alkylated piperazines.[1][17]

Stability and Deprotection of the Boc Group

The Boc protecting group is known for its stability towards heat, bases, and oxidation.[18] Its primary lability is under acidic conditions, which cleave the tert-butyl carbamate to release the free amine, carbon dioxide, and a tert-butyl cation.[2][18][19]

Common deprotection reagents include:

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM)[2]

-

Hydrochloric acid (HCl) in solvents like 1,4-dioxane or ethanol[2][20][21]

-

Oxalyl chloride in methanol[3]

Experimental Protocols

Synthesis of N-Boc-piperazine

The most common method for synthesizing N-Boc-piperazine is the selective mono-protection of piperazine using di-tert-butyl dicarbonate (Boc₂O).[3][22] To improve selectivity for mono-protection, the reaction can be carried out by forming a salt of piperazine with an acid like acetic acid before adding the Boc₂O.[17][22]

Protocol: Selective Mono-Boc Protection of Piperazine

-

Reaction Setup: In a reaction vessel, dissolve piperazine in a suitable solvent such as methanol.[22] For improved selectivity, an equivalent of acetic acid can be added to form the piperazine salt.[17][22]

-

Boc Protection: Cool the solution to 0°C in an ice bath.[3][22]

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (typically 1.0-1.1 equivalents) in the same solvent.[22][23]

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-3 hours, but can be monitored by TLC or LC-MS for completion).[3]

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.[3]

-

Add a saturated solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to the aqueous layer to make it basic (pH > 10).[3]

-

Extract the product with an organic solvent such as ethyl acetate.[3]

-

Wash the combined organic layers with water and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-piperazine.[3]

-

Deprotection of the Boc Group

Protocol: Acidic Removal of the Boc Group

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the N-substituted-N'-Boc-piperazine substrate (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.[2]

-

Acid Addition: Cool the solution to 0°C. To the stirred solution, add an excess of a strong acid. Common choices include:

-

Reaction Monitoring: Stir the reaction at 0°C and then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-3 hours).[3]

-

Work-up:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.[2]

-

This process typically yields the hydrochloride or trifluoroacetate salt of the deprotected piperazine derivative.[2]

-

To obtain the free amine, the salt can be neutralized by adding a base (e.g., saturated NaHCO₃ solution) until the pH is basic, followed by extraction with an organic solvent.[3]

-

Buchwald-Hartwig Amination

Protocol: N-Arylation of N-Boc-piperazine

-

Reaction Setup: In a reaction vial, combine the aryl halide (1.0 equivalent), N-Boc-piperazine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 1-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.5 equivalents).[11][24]

-

Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for several minutes.[3]

-

Solvent Addition: Add an anhydrous solvent, such as toluene or dioxane, via syringe.[3]

-

Reaction Conditions: Place the vial in a preheated oil bath and stir vigorously at an elevated temperature (typically 80-110°C).[3]

-

Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-24 hours.[3]

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove the catalyst and salts.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determination of Solubility

Protocol: Small-Scale Solubility Testing

-

Preparation: Weigh approximately 1-2 mg of N-Boc-piperazine into a small, clean glass vial.[25]

-

Solvent Addition: Add 100 µL of the first test solvent (e.g., water, methanol, DMSO, DCM).[25]

-

Mixing: Vortex the vial for 30 seconds to facilitate dissolution.[25]

-

Observation: Visually inspect the vial for complete dissolution.

-

Sonication (Optional): If the compound has not dissolved, sonicate the vial in a water bath for 5 minutes.[25]

-

Heating (Optional): If the compound remains undissolved, gently heat the vial (e.g., to 40°C) for 5 minutes.[25]

-

Documentation: Record the solvent in which the compound dissolved and estimate the approximate concentration. If it does not dissolve, repeat the process with the next solvent.[25]

Visualized Workflows and Pathways

General Synthetic Workflow

The following diagram illustrates a typical synthetic pathway utilizing N-Boc-piperazine for the creation of mono-substituted piperazine derivatives, a common strategy in drug discovery for building libraries for structure-activity relationship (SAR) studies.[2]

Caption: Synthetic pathway for preparing mono-substituted piperazines.[2]

Boc-Group Deprotection Mechanism

The acid-catalyzed deprotection of the Boc group is a fundamental reaction for liberating the secondary amine for further reactions.

Caption: Reaction mechanism for the acidic deprotection of the Boc group.

Experimental Workflow for N-Arylation

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, widely used to couple N-Boc-piperazine with aryl halides.

Caption: Experimental workflow for Buchwald-Hartwig N-Arylation.

Conclusion

N-Boc-piperazine is a highly valuable and versatile building block in organic synthesis due to the predictable and selective reactivity of its free secondary amine.[1] The ability to perform a wide range of transformations including N-acylation, N-alkylation, N-arylation, and reductive amination, followed by efficient deprotection of the Boc group, provides a robust strategy for the synthesis of diverse and complex piperazine-containing molecules.[1] This adaptability makes it an indispensable tool for researchers in medicinal chemistry and drug development.[2][3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. innospk.com [innospk.com]

- 5. N-Boc-Piperazine [prometheatechsynth.com]

- 6. petalheadexim.com [petalheadexim.com]

- 7. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 8. N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. N-boc-piperazine Chemical - Cas No: 57260-71-6, Technical Grade Powder, 98%-100% Purity, White To Light Yellow, Melting Point: 37-40â°c at Best Price in Pardi | Dsm Speciality Chemicals [tradeindia.com]

- 10. N- BOC Piperazine [intersperse.in]

- 11. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. lookchem.com [lookchem.com]

- 14. uregina.ca [uregina.ca]

- 15. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lifechempharma.com [lifechempharma.com]

- 17. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. Boc-Protected Amino Groups [organic-chemistry.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. jgtps.com [jgtps.com]

- 22. benchchem.com [benchchem.com]

- 23. CN106543107A - A kind of synthetic method of 1 BOC piperazines - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

Commercial availability and purity of Tert-butyl 3-propylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of tert-butyl 3-propylpiperazine-1-carboxylate, a key building block in the synthesis of novel therapeutic agents. This document details available quantitative data, outlines plausible experimental protocols for its synthesis and analysis, and presents visualizations to aid in understanding its chemical context.

Introduction

This compound is a chiral heterocyclic amine derivative that serves as a valuable intermediate in medicinal chemistry and drug discovery. The piperazine moiety is a common scaffold in a wide array of pharmaceuticals, and the presence of a propyl group at the 3-position, combined with the tert-butoxycarbonyl (Boc) protecting group, offers a versatile platform for the development of complex molecules with potential therapeutic applications. The chirality at the C-3 position is of particular importance for creating stereospecific interactions with biological targets.

This guide focuses on the racemic mixture (CAS No. 856858-58-7) and its enantiomers, specifically the (S)-enantiomer (CAS No. 928025-58-5), providing researchers with critical information for sourcing and utilizing this compound in their work.

Commercial Availability and Purity

This compound is available from a select number of chemical suppliers, primarily as its chiral enantiomers. The racemic mixture is less commonly listed. The (S)-enantiomer is more frequently offered, likely due to its utility in the synthesis of specific chiral drug candidates.